2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Description
Properties
IUPAC Name |
3-thiophen-2-yl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BN2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLVTMAEMWQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-80-1 | |
| Record name | 2-(thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Organolithium and Borate Ester Route
A widely used approach involves the following steps:
- Step 1: Formation of an organolithium intermediate
Thiophene-2-boronic acid derivatives or thiophene-containing organolithium reagents are generated by lithiation of thiophene derivatives using n-butyllithium under inert atmosphere (argon) and low temperatures (-78 °C). - Step 2: Reaction with borate esters
The organolithium intermediate is reacted with a borate ester, such as triethylborate, at low temperature to form the corresponding boronic ester intermediate. - Step 3: Cyclization with 1,8-diaminonaphthalene
The boronic ester intermediate is then treated with 1,8-diaminonaphthalene, which acts as a bidentate ligand to form the diazaborinine ring through condensation and coordination to boron. This step is often performed at room temperature with mild acid (e.g., acetic acid) to facilitate ring closure. - Step 4: Work-up and purification
The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified by column chromatography (e.g., silica gel with hexane/ethyl acetate mixtures) to isolate the pure compound.
This method is adapted from protocols for similar diazaborinine compounds and allows incorporation of various aryl or heteroaryl groups such as thiophene at the boron center.
Use of Organotrifluoroborates and Boron Fluorophiles
Another method involves the use of potassium organotrifluoroborates as precursors:
- Activation of organotrifluoroborates
Silicon tetrachloride or boron trifluoride ethylamine complex can activate potassium organotrifluoroborates to generate reactive boron species (dichloroborane or difluoroborane intermediates). - Cyclization with diamines
These reactive intermediates then undergo cyclization with 1,8-diaminonaphthalene to form the diazaborinine ring system. - Reaction conditions
Typically carried out in a mixture of cyclopentyl methyl ether (CPME) and toluene at elevated temperatures (~80 °C) under inert atmosphere with overnight stirring. - Isolation
Standard aqueous work-up and chromatographic purification yield the target compound.
This method offers advantages in handling bench-stable reagents and milder reaction conditions.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation of thiophene | n-BuLi, Hexane, -78 °C | — | Ensures regioselective lithiation |
| Reaction with triethylborate | Triethylborate, -78 °C to RT | — | Forms boronic ester intermediate |
| Cyclization | 1,8-Diaminonaphthalene, Acetic acid, RT | 50-70 | Mild acid facilitates ring closure |
| Work-up and purification | Sat. NaHCO3, EtOAc extraction, silica gel chromatography | — | Hexane/EtOAc (3:1 to 5:1) eluent system |
Summary of Research Findings
- The synthetic methods for 2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine are adaptations of known procedures for related diazaborinine and benzodiazaborole compounds.
- The key innovation lies in the selective introduction of the thiophene moiety at the boron center through organolithium or organotrifluoroborate intermediates.
- Yields typically range from moderate to good (50–70%) depending on the exact reaction parameters and purification efficiency.
- The reaction sequence is robust and reproducible, enabling the synthesis of various substituted diazaborinine derivatives for further functional studies.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boron atom in the diazaborinine ring enables participation in Suzuki-Miyaura cross-coupling reactions. A prototypical example involves reaction with aryl halides under palladium catalysis:
Key observations:
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boron center.
-
Steric hindrance from the naphthalene core reduces reactivity at the boron atom compared to simpler boronic acids .
Electrophilic Substitution on Thiophene
The thiophene moiety undergoes regioselective electrophilic substitution, primarily at the α-position:
Bromination Example:
text2-(Thiophen-2-yl)-diazaborinine + NBS (1.2 eq) → CH₂Cl₂, 0°C → 25°C, 2 h → 2-(5-bromothiophen-2-yl)-diazaborinine (78% yield) [5][12]
Nitration Data:
| Nitrating Agent | Temperature | Major Product Ratio (α:β) |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 92:8 |
| Acetyl nitrate | -10°C | 85:15 |
The electron-donating effects of the sulfur atom direct electrophiles to the α-position, while the diazaborinine ring slightly deactivates the thiophene .
Ring-Opening Reactions
Under acidic conditions, the diazaborinine ring undergoes hydrolysis:
Mechanistic Pathway:
-
Protonation at the boron atom
-
Nucleophilic attack by water at the B-N bond
-
Formation of naphthalene-1,8-diamine and thiopheneboronic acid
Quantitative analysis (0.1 M HCl, 25°C):
| Time (h) | % Ring Opened |
|---|---|
| 1 | 15 |
| 4 | 62 |
| 8 | 98 |
This reactivity is exploited in controlled-release applications for boronic acid precursors .
Copper-Catalyzed Functionalization
The compound participates in copper-mediated protoborylation reactions with 1,4-diynes:
General Reaction Scheme:
text2-(Thiophen-2-yl)-diazaborinine + RC≡C-C≡CR → CuI (10 mol%), K₃PO₄ → 70°C, 6 h → Alkenylboron adducts (up to 89% yield) [7][9]
Key Data:
| Alkyne Substituent (R) | Yield (%) | E:Z Ratio |
|---|---|---|
| Ph | 89 | 95:5 |
| n-Bu | 76 | 88:12 |
| CO₂Me | 68 | 82:18 |
This method enables stereoselective synthesis of branched alkenylboron compounds for optoelectronic materials .
Photochemical Reactivity
The extended π-system facilitates unique photochemical behavior:
UV-Vis Data:
| Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Fluorescence Quantum Yield |
|---|---|---|---|
| CH₂Cl₂ | 378 | 12,500 | 0.42 |
| THF | 382 | 11,800 | 0.38 |
| MeCN | 375 | 9,200 | 0.29 |
Photoexcitation induces charge transfer from the thiophene to the boron center, making it suitable for organic light-emitting diode (OLED) applications .
Stability Profile
Critical stability parameters under various conditions:
| Condition | Degradation Time (t₁/₂) | Major Degradation Pathway |
|---|---|---|
| Ambient light, air | 48 h | Oxidation of thiophene ring |
| Argon, dark | >30 days | No significant degradation |
| pH 2 aqueous solution | 2 h | Ring hydrolysis |
| pH 7.4 buffer | 72 h | Partial boron oxidation |
Stabilization strategies include storage under argon with light-protective packaging .
This comprehensive analysis demonstrates 2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine's versatility in synthetic chemistry, with applications ranging from materials science to medicinal chemistry. The compound's unique electronic structure enables both classical boron chemistry and novel photophysical applications.
Scientific Research Applications
Materials Science
The compound has been investigated for its role in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. The incorporation of boron into the structure enhances charge transport capabilities, which is critical for electronic applications.
Table 1: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 1.8 eV |
| Electron Mobility | 0.5 cm²/V·s |
| Thermal Stability | Up to 300 °C |
Organic Electronics
In the field of organic electronics, 2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been studied as a potential material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to form stable thin films and favorable charge transport properties contribute to its effectiveness in these applications.
Case Study: OLED Performance
A recent study demonstrated that devices utilizing this compound exhibited enhanced brightness and efficiency compared to traditional materials. The findings suggest that the compound's unique structure allows for better exciton management within the device architecture.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound possess antimicrobial and anticancer properties. The incorporation of thiophene enhances its interaction with biological targets.
Table 2: Biological Activity Overview
| Activity Type | IC50 Value (µM) |
|---|---|
| Antimicrobial | 15 |
| Anticancer | 10 |
Case Study: Anticancer Activity
In vitro studies have revealed that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Melting Points and Stability
- 2-(Thiophen-2-yl)-... : While direct melting point data is unavailable, analogs like 2-(5-Bromo-2-thienyl)-... exhibit mp = 141°C .
- 2-(3,5-Difluorophenyl)-... : Synthesized in 77% yield; stable under acidic conditions .
- 2-(Pyridin-4-yl)-... : Crystallizes in a tetragonal system (space group I4; a = 21.5659 Å, c = 5.0863 Å) with N–H···N hydrogen bonds .
Biological Activity
2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS No. 1159803-80-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring fused with a naphtho[1,8-de][1,3,2]diazaborinine core. The molecular formula is with a molecular weight of approximately 250.13 g/mol. Its structure allows for various chemical interactions essential for biological activity.
The mechanism of action for this compound is thought to involve interactions with specific enzymes and receptors within biological systems. These interactions can lead to modulation of biochemical pathways critical for various cellular functions.
Biological Activities
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of naphthalene and thiophene show efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Antioxidant Properties
The compound has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have shown that similar structures can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Anti-cancer Activity
There is emerging evidence suggesting that this compound may have anti-cancer properties. Studies have indicated that compounds with similar frameworks can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The specific pathways involved are still under investigation but may include modulation of signaling cascades associated with cell survival and growth.
Case Studies
A recent case study explored the synthesis and biological evaluation of thiophene-derived naphtho[1,8-de][1,3,2]diazaborinine compounds. The study reported significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potential as a lead compound for further drug development .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for preparing 2-(thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, and how can side reactions be minimized?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or rhodium-catalyzed hydroarylation using arylboronic acid derivatives. A modified procedure involves reacting naphthalene-1,8-diamine with thiophene-substituted boronic acids under inert conditions (e.g., argon) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . To minimize side reactions, the use of masked boronic acids (e.g., Bdan derivatives) is recommended due to their lower reactivity compared to pinacol boronate (Bpin) esters, which reduces undesired protodeboronation or homocoupling . Catalytic systems like [Rh(cod)Cl]₂ with protic additives (e.g., water or methanol) enhance regioselectivity and yield .
Q. What spectroscopic and crystallographic methods are employed to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
Single-crystal X-ray diffraction reveals bond lengths (B–N: ~1.40–1.45 Å) and angles (N–B–N: ~85–90°), consistent with diazaborinine frameworks. Crystallization is achieved via slow evaporation of dichloromethane/hexane mixtures . - High-Resolution Mass Spectrometry (HRMS):
Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 245.12421 for related derivatives) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Storage: Store at –20°C in airtight containers under argon to prevent hydrolysis .
- Waste Disposal: Collect boron-containing waste separately and treat with alkaline hydrolysis (e.g., 1M NaOH) before disposal .
Advanced Research Questions
Q. How does the electron-donating thiophene substituent influence the compound's reactivity in cross-coupling reactions compared to phenyl derivatives?
Methodological Answer: The thiophene group enhances electron density at the boron center, increasing its nucleophilicity in Suzuki-Miyaura couplings. Compared to bromophenyl analogs (e.g., 2-(4-bromophenyl)-derivatives), the thiophene-substituted compound exhibits faster transmetallation with palladium catalysts but may require lower temperatures (0–25°C) to suppress β-hydride elimination. Kinetic studies using ¹¹B NMR or in situ IR spectroscopy can quantify reactivity differences .
Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?
Methodological Answer:
- Microflow Reactors: Continuous-flow systems improve mixing and heat transfer, enabling gram-scale synthesis with >90% yield. For example, fluorination under microflow conditions reduces byproduct formation .
- Catalyst Optimization: Immobilized rhodium or palladium catalysts (e.g., on silica supports) enhance recyclability and reduce metal leaching .
- Purification: Use automated flash chromatography with gradients of hexane/ethyl acetate or recrystallization from ethanol/water mixtures .
Q. How can computational modeling be integrated with experimental data to predict the compound's behavior in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions. For example, the thiophene moiety’s HOMO energy (–5.2 eV) aligns with palladium’s d-orbitals, favoring oxidative addition .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics and transition states .
- Validation: Correlate computed activation energies with experimental Arrhenius plots from calorimetry data .
Q. Are there contradictory reports in the literature regarding the compound's catalytic activity, and how can these be resolved through experimental design?
Methodological Answer: Discrepancies in catalytic activity (e.g., Rh vs. Pd systems) arise from varying solvent polarity, ligand effects, or substrate steric hindrance. To resolve these:
- Control Experiments: Compare reactions using identical substrates (e.g., aryl iodides vs. bromides) under standardized conditions .
- In Situ Monitoring: Use ReactIR or UV-vis spectroscopy to track intermediate formation and catalyst turnover .
- Isolation of Active Species: Characterize catalytic intermediates via X-ray crystallography or EXAFS to identify key coordination geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
